ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate
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Overview
Description
Ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the pyrimidine ring. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with an appropriate diketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Attachment of the Ethyl Acetate Moiety: This step involves esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyrimidine ring may play a role in binding to nucleic acids, while the phenoxy and sulfanyl groups may interact with proteins or other biomolecules.
Comparison with Similar Compounds
Ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-hydroxyphenoxy}ethyl)sulfanyl]acetate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
Mthis compound: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and stability.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activity makes it a promising candidate for further research.
Properties
Molecular Formula |
C20H24N2O7S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[2-[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]ethylsulfanyl]acetate |
InChI |
InChI=1S/C20H24N2O7S/c1-5-28-17(23)12-30-9-8-29-15-7-6-13(11-16(15)27-4)10-14-18(24)21(2)20(26)22(3)19(14)25/h6-7,10-11H,5,8-9,12H2,1-4H3 |
InChI Key |
QFHWUXKSOCBVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Origin of Product |
United States |
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